MFCD01946389
Description
MFCD01946389 is a chemical compound cataloged under the MDL number system, widely used in pharmaceutical and materials science research. Based on the nomenclature conventions and synthesis methods outlined in the referenced studies, this compound is hypothesized to belong to the boronic acid or heterocyclic aromatic family, commonly employed in cross-coupling reactions and drug development .
Key inferred properties include:
Properties
IUPAC Name |
ethyl 2-[[(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21ClN2O5S/c1-3-35-28(33)25-23(17-7-9-21(34-2)10-8-17)16-37-27(25)31-26(32)19(15-30)14-22-11-12-24(36-22)18-5-4-6-20(29)13-18/h4-14,16H,3H2,1-2H3,(H,31,32)/b19-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNONDJOWNSKKI-XMHGGMMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD01946389” involves specific chemical reactions and conditions. The exact synthetic route can vary, but it typically includes the following steps:
Starting Materials: The synthesis begins with readily available starting materials that undergo a series of chemical transformations.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and the presence of catalysts or reagents.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves optimizing the synthetic route for large-scale production, ensuring cost-effectiveness, and maintaining product quality. Industrial production may also involve continuous flow processes, automation, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“MFCD01946389” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert “this compound” into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving “this compound” typically require specific reagents and conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are used.
Catalysts: Catalysts like palladium on carbon, platinum, and nickel are often employed to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms with different functional groups.
Scientific Research Applications
“MFCD01946389” has a wide range of scientific research applications:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: The compound may have biological activity, making it useful in studying biochemical pathways and interactions.
Medicine: Potential medicinal applications include its use as a drug candidate or in drug development research.
Industry: Industrial applications may involve its use in manufacturing processes, materials science, and other technological advancements.
Mechanism of Action
The mechanism by which “MFCD01946389” exerts its effects involves interactions with specific molecular targets and pathways These interactions can influence biochemical processes, leading to the compound’s observed effects
Comparison with Similar Compounds
Structural and Functional Insights
- Polarity and Solubility : this compound exhibits lower aqueous solubility (0.24 mg/mL) compared to CAS 56469-02-4 (0.68 mg/mL), likely due to its higher halogen content (Br, Cl) and aromatic ring system .
- LogP Trends: The higher LogP of this compound (2.15 vs.
- Synthetic Challenges : The synthetic accessibility score (2.07) aligns with the use of palladium catalysts and multi-step purification, as seen in and .
Pharmaceutical Relevance
- Drug Design : The bromo-chloro substituents in this compound enhance electrophilic reactivity, making it a candidate for kinase inhibitor development .
- Toxicity Profile : Analogous compounds (e.g., CAS 54198-89-9) show moderate toxicity (H302: harmful if swallowed), necessitating careful handling during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
